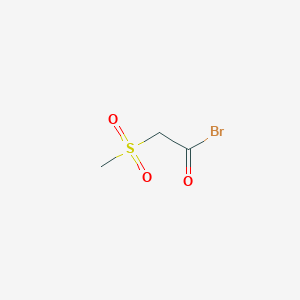
(Methanesulfonyl)acetyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methanesulfonyl)acetyl bromide is an organic compound characterized by the presence of both methanesulfonyl and acetyl bromide functional groups. This compound is of significant interest in organic synthesis due to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methanesulfonyl)acetyl bromide can be synthesized through the reaction of methanesulfonyl chloride with acetyl bromide under controlled conditions. The reaction typically involves the use of a base such as pyridine to neutralize the hydrogen chloride formed during the process. The reaction is carried out at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents but with enhanced safety measures and optimized reaction conditions to maximize efficiency and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: (Methanesulfonyl)acetyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromide group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Bases: Pyridine, triethylamine
Solvents: Dichloromethane, tetrahydrofuran
Major Products Formed: The major products formed from the reactions of this compound depend on the specific nucleophile and reaction conditions used. For example, reaction with an amine can yield an amide, while reaction with an alcohol can produce an ester.
Scientific Research Applications
(Methanesulfonyl)acetyl bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent for introducing methanesulfonyl and acetyl groups into organic molecules.
Pharmaceuticals: The compound is utilized in the synthesis of various pharmaceutical intermediates and active ingredients.
Material Science: It is employed in the modification of polymers and other materials to enhance their properties.
Biochemistry: this compound is used in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of (Methanesulfonyl)acetyl bromide involves the formation of reactive intermediates that can interact with nucleophiles. The methanesulfonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the acetyl bromide moiety. This facilitates nucleophilic attack and subsequent formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and nucleophile used.
Comparison with Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the acetyl bromide group.
Acetyl chloride: Contains the acetyl group but lacks the methanesulfonyl group.
Tosyl chloride: Contains a toluenesulfonyl group instead of a methanesulfonyl group.
Uniqueness: (Methanesulfonyl)acetyl bromide is unique due to the presence of both methanesulfonyl and acetyl bromide functional groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of reactions and applications compared to similar compounds.
Properties
CAS No. |
819079-69-1 |
|---|---|
Molecular Formula |
C3H5BrO3S |
Molecular Weight |
201.04 g/mol |
IUPAC Name |
2-methylsulfonylacetyl bromide |
InChI |
InChI=1S/C3H5BrO3S/c1-8(6,7)2-3(4)5/h2H2,1H3 |
InChI Key |
PFNOSNGEFQEHMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({1-Carboxy-5-[3-(naphthalen-2-yl)-2-{[4-({2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetamido}methyl)cyclohexyl]formamido}propanamido]pentyl}carbamoyl)amino]pentanedioic acid](/img/structure/B12514938.png)
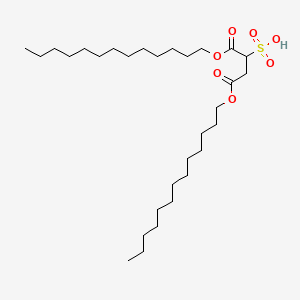


![3-Decyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12514962.png)
![2-Bromo-imidazo[1,2-a]pyridin-7-ol](/img/structure/B12514976.png)
![1,3-Bis((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B12514993.png)

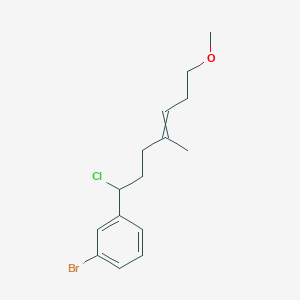
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
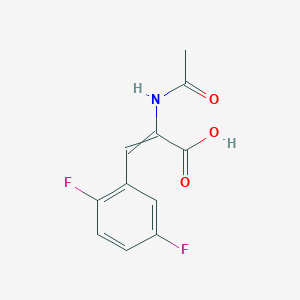
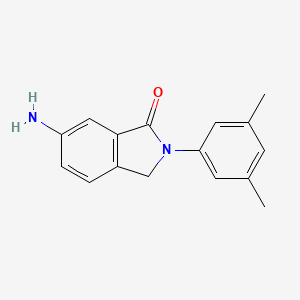
![N-[2-(3-Bromo-7-methoxynaphthalen-1-yl)ethyl]acetamide](/img/structure/B12515018.png)
![3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-[2-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B12515020.png)
